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Cat. No.: B591233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
SR 1824 is a novel synthetic compound identified as a potent and selective non-agonist ligand

for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Unlike classical

thiazolidinedione (TZD) agonists, SR 1824 does not activate PPARγ-mediated gene

transcription. Instead, its primary mechanism of action involves the inhibition of Cyclin-

Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 273. This targeted

activity has positioned SR 1824 and its analogs as potential therapeutic agents for type 2

diabetes and other metabolic disorders, potentially avoiding the adverse side effects associated

with full PPARγ agonism. This guide provides a comprehensive overview of the technical

details of SR 1824, including its biochemical properties, mechanism of action, and the

experimental protocols used for its characterization.

Core Compound Properties
SR 1824 is a biphenyl carboxylic acid derivative with a complex indole moiety.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b591233?utm_src=pdf-interest
https://www.benchchem.com/product/b591233?utm_src=pdf-body
https://www.benchchem.com/product/b591233?utm_src=pdf-body
https://www.benchchem.com/product/b591233?utm_src=pdf-body
https://www.benchchem.com/product/b591233?utm_src=pdf-body
https://www.benchchem.com/product/b591233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

IUPAC Name

(S)-4'-((5-((1-(4-

bromophenyl)ethyl)carbamoyl)-

2,3-dimethyl-1H-indol-1-

yl)methyl)-[1,1'-biphenyl]-2-

carboxylic acid

[1]

CAS Number 1338259-06-5 [1]

Molecular Formula C₃₃H₂₉BrN₂O₃ [1]

Molecular Weight 581.5 g/mol [1]

Binding Affinity (Ki) 10 nM for PPARγ [1]

Mechanism of Action: A Novel Approach to PPARγ
Modulation
SR 1824 represents a distinct class of PPARγ ligands that decouple the receptor's anti-diabetic

effects from its classical transcriptional agonism. The central mechanism revolves around the

inhibition of Cdk5-mediated phosphorylation of PPARγ.

In obese states, increased activity of Cdk5 leads to the phosphorylation of PPARγ at serine

273. This phosphorylation event is associated with the dysregulation of key metabolic genes,

contributing to insulin resistance.[2] Classical PPARγ agonists, like rosiglitazone, exert their

therapeutic effects in part by blocking this phosphorylation.

SR 1824 binds to PPARγ with high affinity but does not induce the conformational changes

necessary for the recruitment of coactivators and subsequent gene transcription.[3][4]

However, this binding conformation effectively prevents Cdk5 from accessing and

phosphorylating serine 273.[3][4] By specifically targeting this phosphorylation event, SR 1824
is proposed to ameliorate insulin resistance without inducing the adipogenesis and fluid

retention associated with full PPARγ agonists.[4]

Signaling Pathway Diagram
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Caption: Mechanism of SR 1824 action.

Quantitative In Vitro Activity
While the seminal work by Choi et al. (2011) extensively characterizes SR 1824, it is important

to note that specific IC₅₀ or EC₅₀ values for SR 1824 in functional assays are not explicitly

reported in the main text or supplementary information of the publication. The activity is

described qualitatively as potent inhibition of phosphorylation and lack of transcriptional

agonism.[4] For its closely related analog, SR1664, the half-maximal effects for blocking Cdk5-

mediated phosphorylation were reported to be between 20 and 200 nM.[4]

Assay SR 1824 Result
SR1664 (Analog)
Result

Reference

PPARγ Transcriptional

Activity

Little to no classical

agonism

Essentially no

agonism
[4]

In Vitro Cdk5

Phosphorylation of

PPARγ

Potent blockade of

phosphorylation

Half-maximal effect:

20-200 nM
[4]

TNF-α-Induced

PPARγ

Phosphorylation

Effective blockade in

cells
Not Reported [4]
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Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize SR
1824, based on the descriptions provided in Choi et al., 2011.[4]

PPARγ Transcriptional Activity Assay
Cell Line: COS-1 cells.

Reagents:

Expression vectors for Gal4-PPARγ LBD (ligand-binding domain) fusion protein.

UAS-luciferase reporter vector.

β-galactosidase expression vector (for transfection control).

Lipofectamine 2000 (or similar transfection reagent).

DMEM with 10% charcoal-stripped fetal bovine serum.

SR 1824, Rosiglitazone (positive control), and vehicle (DMSO).

Luciferase assay reagent.

β-galactosidase assay reagent.

Protocol:

Seed COS-1 cells in 24-well plates at a density of 5 x 10⁴ cells per well.

After 24 hours, transfect cells with the Gal4-PPARγ LBD, UAS-luciferase, and β-

galactosidase expression vectors using Lipofectamine 2000 according to the

manufacturer's protocol.

After 6 hours of transfection, replace the medium with DMEM containing 10% charcoal-

stripped serum.

Add SR 1824, rosiglitazone, or vehicle at various concentrations to the cells.
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Incubate for 24 hours.

Lyse the cells and measure luciferase and β-galactosidase activities.

Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency.

Express results as fold activation relative to the vehicle control.

In Vitro Cdk5 Kinase Assay
Reagents:

Recombinant active Cdk5/p25 complex.

Recombinant GST-PPARγ protein.

Recombinant Rb protein (control substrate).

[γ-³²P]ATP.

Kinase buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5

mM EGTA, 2 mM EDTA, 0.25 mM DTT).

SR 1824, Rosiglitazone, and vehicle (DMSO).

SDS-PAGE gels and autoradiography equipment.

Protocol:

Set up kinase reactions in a total volume of 25 µL.

To each reaction, add kinase buffer, 1 µg of GST-PPARγ or Rb protein, and the indicated

concentrations of SR 1824, rosiglitazone, or vehicle.

Initiate the reaction by adding 10 µM ATP containing 10 µCi of [γ-³²P]ATP.

Incubate the reactions at 30°C for 30 minutes.

Stop the reactions by adding SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE.

Visualize the phosphorylated proteins by autoradiography.

Quantify band intensities using densitometry.

TNF-α-Induced PPARγ Phosphorylation in MEFs
Cell Line: Mouse embryonic fibroblasts (MEFs) derived from PPARγ knockout mice, stably

expressing wild-type PPARγ.

Reagents:

DMEM with 10% fetal bovine serum.

Adipogenic differentiation cocktail (e.g., dexamethasone, insulin, IBMX).

Recombinant mouse TNF-α.

SR 1824, Rosiglitazone, and vehicle (DMSO).

Lysis buffer with protease and phosphatase inhibitors.

Antibodies: anti-phospho-PPARγ (Ser273) and anti-total PPARγ.

Western blotting reagents and equipment.

Protocol:

Differentiate the PPARγ-expressing MEFs into adipocytes by treating with the adipogenic

cocktail for 8 days.

On day 8, treat the differentiated adipocytes with SR 1824, rosiglitazone, or vehicle for 24

hours.

Induce PPARγ phosphorylation by treating the cells with 1 nM TNF-α for 30 minutes.

Lyse the cells and collect the protein extracts.
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Determine protein concentration using a BCA assay.

Perform Western blot analysis using antibodies against phospho-PPARγ (Ser273) and

total PPARγ.

Normalize the phospho-PPARγ signal to the total PPARγ signal.

Experimental Workflow Diagram
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Caption: Generalized workflow for in vitro assays.
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A detailed, step-by-step synthesis protocol for SR 1824 is not readily available in the primary

scientific literature. However, based on its chemical structure, a plausible synthetic route would

involve a multi-step process likely culminating in a Suzuki coupling to form the biphenyl core,

followed by an amidation reaction to attach the chiral amine side chain to the indole-5-

carboxylic acid moiety. The synthesis of related biphenyl carboxylic acid indole derivatives

often involves the following key transformations:

Formation of the Biphenyl Core: Suzuki-Miyaura cross-coupling between a boronic acid

derivative and an aryl halide.

Indole Synthesis/Functionalization: Fischer indole synthesis or other methods to construct

the indole ring system, followed by functionalization at the desired positions.

Amide Bond Formation: Coupling of the indole-5-carboxylic acid with the chiral (S)-1-(4-

bromophenyl)ethanamine.

In Vivo and Clinical Data
To date, there is no published in vivo data for SR 1824. Studies on its close analog, SR1664,

have demonstrated anti-diabetic effects in mouse models of insulin resistance without the

weight gain and fluid retention observed with full PPARγ agonists.[4] There are currently no

clinical trials involving SR 1824.

Conclusion
SR 1824 is a valuable research tool for dissecting the distinct signaling pathways regulated by

PPARγ. Its unique mechanism of action, characterized by potent inhibition of Cdk5-mediated

phosphorylation without classical agonism, offers a promising therapeutic strategy for metabolic

diseases. Further research, including in vivo efficacy and safety studies, is warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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